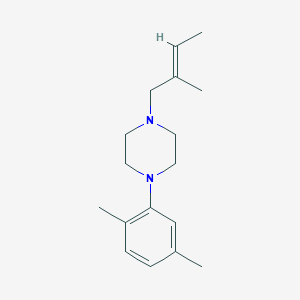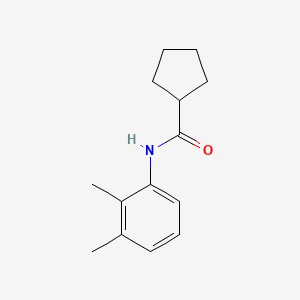![molecular formula C20H22N2O2 B5774781 N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, also known as AIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIP is a type of acrylamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide involves its interaction with proteins and enzymes. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide binds to proteins through the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of protein function. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide also inhibits enzymes by binding to the active site of the enzyme, preventing substrate binding and catalytic activity.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been found to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, such as acetylcholinesterase, and the induction of apoptosis in cancer cells. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has several advantages for use in lab experiments, including its high binding affinity towards proteins, its stability, and its ease of synthesis. However, N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. One potential direction is the development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide-based biosensors for the detection of various proteins and biomolecules. Another direction is the development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide and its effects on human health.
合成方法
The synthesis of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide can be achieved using various methods, including the reaction of 4-isopropylphenylacetic acid with N-(3-aminophenyl)acrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then stirred for several hours at room temperature to obtain N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide in good yield.
科学研究应用
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and biosensors. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been found to exhibit excellent binding properties towards proteins, making it a promising candidate for the development of protein-based biosensors. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has also been found to be an effective inhibitor of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
属性
IUPAC Name |
(E)-N-(3-acetamidophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)17-10-7-16(8-11-17)9-12-20(24)22-19-6-4-5-18(13-19)21-15(3)23/h4-14H,1-3H3,(H,21,23)(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFVJSGPAKUFGK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)

![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)





![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B5774773.png)
![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)

